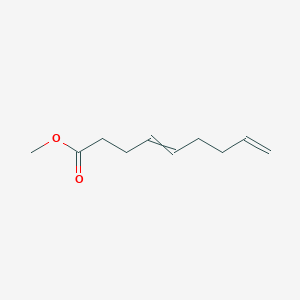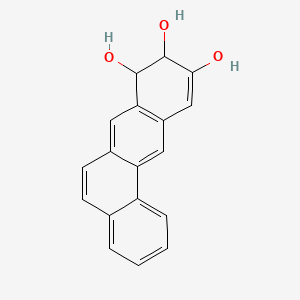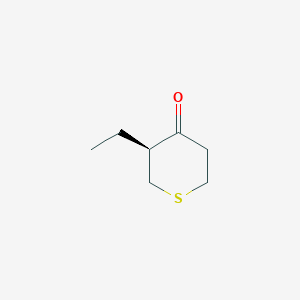
(3S)-3-Ethylthian-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-Ethylthian-4-one is an organic compound with a unique structure that includes a thian-4-one ring substituted with an ethyl group at the 3rd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Ethylthian-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of thioesters and aldehydes, which undergo cyclization in the presence of a base to form the thian-4-one ring. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions. Catalysts and solvents are selected to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(3S)-3-Ethylthian-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thian-4-one ring to a thiane ring, altering the compound’s properties.
Substitution: The ethyl group or other substituents on the ring can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thianes.
科学的研究の応用
(3S)-3-Ethylthian-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which (3S)-3-Ethylthian-4-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
(3S)-3-Methylthian-4-one: Similar structure but with a methyl group instead of an ethyl group.
(3S)-3-Propylthian-4-one: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
(3S)-3-Ethylthian-4-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable for applications where precise control over molecular interactions is required.
特性
CAS番号 |
84622-36-6 |
|---|---|
分子式 |
C7H12OS |
分子量 |
144.24 g/mol |
IUPAC名 |
(3S)-3-ethylthian-4-one |
InChI |
InChI=1S/C7H12OS/c1-2-6-5-9-4-3-7(6)8/h6H,2-5H2,1H3/t6-/m1/s1 |
InChIキー |
JFCAAMMJDUFTHZ-ZCFIWIBFSA-N |
異性体SMILES |
CC[C@@H]1CSCCC1=O |
正規SMILES |
CCC1CSCCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


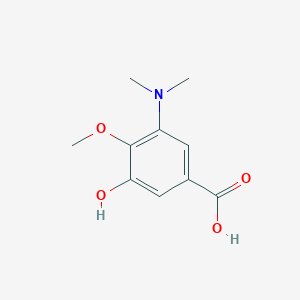
![[(4-Chlorophenyl)methylidene]propanedial](/img/structure/B14426825.png)
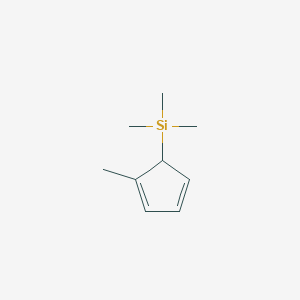
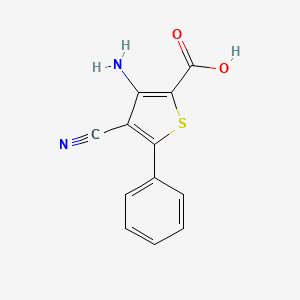
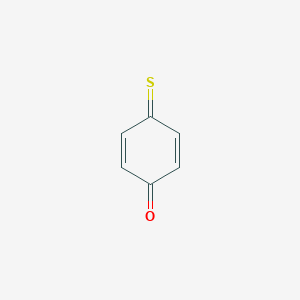

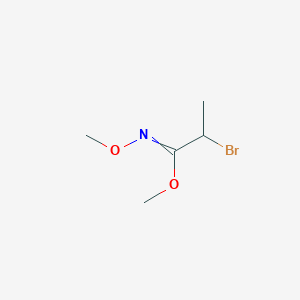
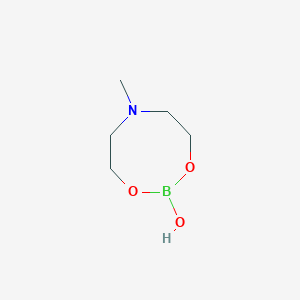
![(E,E)-1,1'-(1,4-Phenylene)bis[(4-methylphenyl)diazene]](/img/structure/B14426861.png)

